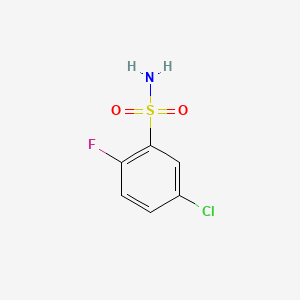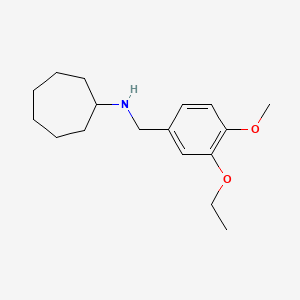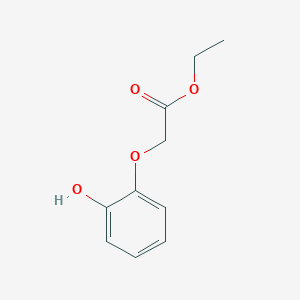
4-Phenoxyphenylboronic acid
Descripción general
Descripción
El ácido 4-fenoxifenilborónico es un compuesto orgánico con la fórmula molecular C12H11BO3. Es un derivado de ácido borónico caracterizado por un grupo fenoxi unido a un anillo fenilo, que está unido a un grupo ácido borónico. Este compuesto es ampliamente utilizado en la síntesis orgánica, particularmente en la reacción de acoplamiento de Suzuki-Miyaura, que es un método poderoso para formar enlaces carbono-carbono .
Mecanismo De Acción
El mecanismo de acción del ácido 4-fenoxifenilborónico implica principalmente su función como reactivo en la reacción de acoplamiento de Suzuki-Miyaura. En esta reacción, el grupo ácido borónico interactúa con un catalizador de paladio para formar un enlace carbono-carbono con un haluro de arilo. Este proceso está facilitado por la formación de un complejo de paladio, que experimenta pasos de adición oxidativa, transmetalación y eliminación reductora para producir el producto final .
Análisis Bioquímico
Biochemical Properties
4-Phenoxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of aryl derivatives. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with palladium catalysts in the Suzuki-Miyaura coupling reaction, where this compound reacts with aryl halides to form carbon-carbon bonds . This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The nature of these interactions involves the formation of a boronate ester intermediate, which facilitates the coupling process.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, in the Suzuki-Miyaura coupling reaction, this compound forms a boronate ester intermediate with the palladium catalyst, which then reacts with aryl halides to form carbon-carbon bonds . This mechanism is crucial for the synthesis of complex organic molecules and highlights the compound’s role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term effects on cellular function are still being studied, but initial findings suggest that the compound can maintain its activity for extended periods, making it suitable for prolonged biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to participate in biochemical reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It participates in the formation of aryl derivatives through the Suzuki-Miyaura coupling reaction, which is a key metabolic pathway for synthesizing complex organic molecules . The compound’s interaction with palladium catalysts and aryl halides facilitates the formation of carbon-carbon bonds, impacting metabolic flux and metabolite levels. Additionally, this compound can influence other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through passive diffusion and interacts with various transporters and binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on biochemical reactions . Its distribution within tissues can vary depending on factors such as dosage, administration route, and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the cytoplasm, where it participates in biochemical reactions involving enzymes and proteins . Its localization can also affect its activity, as the compound’s interactions with biomolecules may vary depending on its subcellular environment.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación de ácido 4-fenoxifenilborónico generalmente implica la reacción de 4-bromofenoxibenceno con magnesio para formar un reactivo de Grignard en presencia de tetrahidrofurano como solvente. Este reactivo de Grignard luego reacciona con borato de trimetilo, seguido de hidrólisis con ácido clorhídrico para producir el producto crudo. El producto final se obtiene después de la purificación .
Métodos de Producción Industrial: La producción industrial de ácido 4-fenoxifenilborónico sigue una ruta sintética similar. El proceso involucra el uso de materias primas fácilmente disponibles y rentables, condiciones de reacción suaves y pasos de purificación sencillos, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido 4-fenoxifenilborónico experimenta varias reacciones químicas, que incluyen:
Reacción de Acoplamiento de Suzuki-Miyaura: Esta reacción involucra la formación de enlaces carbono-carbono al reaccionar con diferentes haluros de arilo en presencia de un catalizador de paladio.
Trifluorometilación Oxidativa: Esta reacción utiliza condiciones de tipo Chan-Lam para preparar 1-fenoxi-4-(trifluorometil)benceno.
Reactivos y Condiciones Comunes:
Catalizador de Paladio: Utilizado en la reacción de acoplamiento de Suzuki-Miyaura.
Condiciones de Chan-Lam: Utilizadas en la trifluorometilación oxidativa.
Principales Productos:
Derivados de Arilo: Formados a través de la reacción de acoplamiento de Suzuki-Miyaura.
1-Fenoxi-4-(trifluorometil)benceno: Formado a través de la trifluorometilación oxidativa.
Aplicaciones Científicas De Investigación
El ácido 4-fenoxifenilborónico tiene varias aplicaciones en la investigación científica, que incluyen:
Comparación Con Compuestos Similares
Compuestos Similares:
- Ácido 4-bifenilborónico
- Ácido 4-terc-butilfenilborónico
- Ácido 4-(trifluorometil)fenilborónico
- Ácido fenilborónico
- Ácido 4-hidroxifenilborónico
- Ácido 4-metoxifenilborónico
Comparación: El ácido 4-fenoxifenilborónico es único debido a la presencia de un grupo fenoxi, que confiere reactividad y propiedades distintas en comparación con otros ácidos borónicos. Esta estructura única le permite participar en reacciones específicas, como la trifluorometilación oxidativa, que puede no ser tan eficiente con otros compuestos similares .
Propiedades
IUPAC Name |
(4-phenoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXUHRXGLWUOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370267 | |
| Record name | 4-Phenoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51067-38-0 | |
| Record name | 4-Phenoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | B-(4-Phenoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)



![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)
![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1349253.png)





